molecular formula C16H24N2O2 B1452575 Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate CAS No. 885270-22-4

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate

Cat. No.: B1452575
CAS No.: 885270-22-4
M. Wt: 276.37 g/mol
InChI Key: KEPYUGLRWGHYEC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Chemical Reactions Analysis

This compound is used as a linker in PROTAC development for targeted protein degradation . The exact chemical reactions it undergoes in this context are not specified in the retrieved sources.

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have shown to be effective chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Research highlights the extensive use of tert-butanesulfinamide for asymmetric N-heterocycle synthesis via sulfinimines, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).

Environmental Impact and Fate of Synthetic Phenolic Antioxidants

Studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) have revealed their widespread use in industrial products to inhibit oxidative reactions and extend shelf life. These compounds have been detected in various environmental matrices, raising concerns about their biodegradation, human exposure, and potential toxicity. The research suggests that SPAs may pose risks such as hepatic toxicity, endocrine disruption, and carcinogenicity, underlining the need for future studies on their environmental behaviors and impacts (Liu & Mabury, 2020).

Synthetic Routes of Vandetanib

The synthesis of vandetanib, a therapeutically significant compound, involves tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a critical intermediate. This review analyzes various synthetic routes to identify a suitable method for industrial production, highlighting the importance of tert-butyl derivatives in pharmaceutical manufacturing (Mi, 2015).

Neuro-Inflammatory Processes and Nitrones

Research on neuro-inflammatory processes, especially in the context of Alzheimer's disease, has identified the neuroprotective action of alpha-phenyl-tert-butyl-nitrone (PBN). The proposed mechanism involves the inhibition of signal transduction processes related to pro-inflammatory cytokines, suggesting potential therapeutic approaches for neurodegenerative diseases (Floyd, Hensley, & Bing, 2000).

Cinnamic Acid Derivatives in Anticancer Research

The study of cinnamic acid derivatives, including their synthesis and biological evaluation, has shown promising anticancer potentials. These compounds have remained underutilized despite their significant medicinal properties, suggesting a need for further exploration in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(4-(aminomethyl)phenyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a semi-flexible linker in the development of bifunctional protein degraders for targeted protein degradation . This interaction is crucial for optimizing drug-like properties and enhancing the efficacy of therapeutic agents.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in protein degraders can lead to the formation of ternary complexes, which are essential for targeted protein degradation . This process can modulate cellular pathways and impact gene expression, ultimately affecting cellular metabolism.

Properties

IUPAC Name

tert-butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPYUGLRWGHYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677785
Record name tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-22-4
Record name tert-Butyl 3-[4-(aminomethyl)phenyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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